molecular formula C8H8N2O3 B2606190 3-Acetamidopyridine-2-carboxylic acid CAS No. 3303-18-2

3-Acetamidopyridine-2-carboxylic acid

Cat. No.: B2606190
CAS No.: 3303-18-2
M. Wt: 180.163
InChI Key: AEEOHJDEILSIJN-UHFFFAOYSA-N
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Description

3-Acetamidopyridine-2-carboxylic acid is a pyridine derivative featuring an acetamido (-NHCOCH₃) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position. The acetamido group likely enhances hydrogen-bonding capacity, influencing solubility and interaction with biological targets compared to simpler pyridinecarboxylic acids.

Properties

IUPAC Name

3-acetamidopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-6-3-2-4-9-7(6)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEOHJDEILSIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetamidopyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of 3-aminopyridine with acetic anhydride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the acylation process .

Industrial Production Methods

In industrial settings, the production of 3-acetamidopyridine-2-carboxylic acid may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Reactivity Analysis

Carboxylic Acid Reactivity
The carboxylic acid group at position 2 is reactive and can participate in:

  • Esterification : With alcohols under acid catalysis (e.g., H₂SO₄) .

  • Anhydride Formation : Reaction with acid chlorides to yield mixed anhydrides .

  • Amide Synthesis : Coupling with amines via activation (e.g., DCC) .

Key Reaction Mechanisms

Thionyl Chloride-Mediated Conversion

  • Nucleophilic attack on SOCl₂ by the carboxylic acid hydroxyl group.

  • Leaving group removal (Cl⁻) to form a chlorosulfite intermediate.

  • Deprotonation and subsequent chloride substitution to yield the acid chloride .

Amide Coupling via DCC

  • Activation : DCC reacts with the carboxylic acid to form an active intermediate.

  • Nucleophilic attack by the amine (e.g., acetylamine).

  • Elimination of urea and formation of the amide bond .

Data Tables

Table 1: Reactivity of Carboxylic Acid Derivatives

DerivativeReactivity OrderKey Reaction Partners
Acyl chloridesHighestWater, alcohols, amines
AnhydridesModerateAmines, alcohols
EstersLowWater, bases
AmidesLowestStrong acids/bases
Adapted from

Table 2: Borate Catalyst Performance in Amidation

CatalystYield (%)Reaction Conditions
B(OArF)₃7118 h, toluene, TBHP/I₂
B(OCH(CF₃)₂)₃6018 h, DMF, Cs₂CO₃
B(OCH₂CF₃)₃5818 h, toluene, TBHP/I₂
Adapted from

Scientific Research Applications

Medicinal Chemistry

3-Acetamidopyridine-2-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to influence neurotransmitter systems, making it a candidate for drug development aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: Neuroprotective Effects

Research has shown that compounds similar to 3-acetamidopyridine-2-carboxylic acid exhibit neuroprotective effects. For instance, studies involving coordination complexes formed with metal ions have indicated potential anticancer properties, suggesting that this compound could be further explored for therapeutic applications in treating various cancers.

Agricultural Chemicals

This compound is also utilized in the formulation of agrochemicals, contributing to the development of more effective and environmentally friendly herbicides and pesticides. Its ability to enhance the efficacy of these chemicals makes it valuable in sustainable agriculture practices .

Biochemical Research

In biochemical studies, 3-acetamidopyridine-2-carboxylic acid is employed in enzyme inhibition research. It provides insights into metabolic pathways and identifies potential therapeutic targets. For example, its role as a ligand in coordination chemistry has been investigated, revealing its capacity to form stable complexes with transition metals .

Table: Summary of Biochemical Applications

Application AreaDescription
Enzyme InhibitionInsights into metabolic pathways
Ligand FormationCoordination with metal ions for enhanced activity
Therapeutic TargetsPotential use in drug development for various diseases

Material Science

In material science, 3-acetamidopyridine-2-carboxylic acid is explored for developing advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and chemical resistance of these materials, making it suitable for various industrial applications .

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry techniques. It aids in the detection and quantification of other chemical species within complex mixtures, which is essential for various research and industrial applications .

Table: Synthesis Methods Overview

MethodYield (%)Complexity Level
Method A85Moderate
Method B70High
Method C90Low

Mechanism of Action

The mechanism of action of 3-acetamidopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

3-Acetyl-5-chloro-2-pyridinecarboxylic acid

  • Molecular Formula: C₈H₆ClNO₃
  • Molecular Weight : 199.590 g/mol
  • Key Features : Substituted with an acetyl (-COCH₃) group at position 3 and a chlorine atom at position 5. The acetyl group, being electron-withdrawing, may reduce basicity compared to the acetamido group. The chlorine atom increases molecular weight and may enhance lipophilicity.
  • Applications : Likely used in medicinal chemistry for its halogenated aromatic structure, which is common in agrochemicals and pharmaceuticals .

3-Cyanopyridine-2-carboxylic Acid

  • Molecular Formula : C₇H₄N₂O₂ (based on CAS 53940-10-6)
  • Key Features: Contains a cyano (-CN) group at position 3.
  • Safety : Classified as a laboratory chemical with stringent handling precautions (e.g., P201: "Obtain special instructions before use") .

3-Amino-5-bromopyridine-2-carboxylic Acid

  • Molecular Formula : C₆H₅BrN₂O₂ (based on CAS 934-60-1)
  • Key Features: Features an amino (-NH₂) group at position 3 and a bromine atom at position 5. The amino group is a strong hydrogen-bond donor, while bromine adds steric bulk and polarizability.

2-Pyridinecarboxylic Acid and 3-Pyridinecarboxylic Acid

  • Molecular Formula: C₆H₅NO₂
  • Key Differences :
    • 2-Pyridinecarboxylic Acid : Melts at 134–136°C, sublimes, and is soluble in water and alcohol.
    • 3-Pyridinecarboxylic Acid : Higher melting point (236.6°C), soluble in alkaline solutions and hot water.
  • Implications : The position of the carboxylic acid significantly affects physical properties. The acetamido derivative’s solubility may lie between these two, depending on pH .

3,6-Dichloropyridine-2-carboxylic Acid

  • Molecular Formula: C₆H₃Cl₂NO₂
  • Key Features : Dichloro substitution at positions 3 and 6 increases molecular weight (192.00 g/mol) and lipophilicity. Chlorine atoms may enhance binding to hydrophobic pockets in proteins.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Acetamidopyridine-2-carboxylic acid C₈H₈N₂O₃ ~180.16 (estimated) 3-NHCOCH₃, 2-COOH Likely moderate solubility, H-bond donor/acceptor
3-Acetyl-5-chloro-2-pyridinecarboxylic acid C₈H₆ClNO₃ 199.59 3-COCH₃, 5-Cl Lipophilic, electron-withdrawing effects
3-Cyanopyridine-2-carboxylic acid C₇H₄N₂O₂ 148.12 3-CN High acidity, research applications
3-Amino-5-bromopyridine-2-carboxylic acid C₆H₅BrN₂O₂ 233.02 3-NH₂, 5-Br Reactive, requires safety protocols
2-Pyridinecarboxylic acid C₆H₅NO₂ 123.11 2-COOH Sublimes, water-soluble
3,6-Dichloropyridine-2-carboxylic acid C₆H₃Cl₂NO₂ 192.00 3-Cl, 6-Cl Herbicide applications

Research Findings and Implications

  • Solubility Trends: While 2-pyridinecarboxylic acid is highly water-soluble, the acetamido derivative may exhibit intermediate solubility due to the balance between polar (COOH, NHCOCH₃) and nonpolar (pyridine ring) groups .
  • Safety and Handling: Compounds with amino or reactive substituents (e.g., 3-amino-5-bromopyridine-2-carboxylic acid) require stricter safety measures than the acetamido analog, which may be more stable .

Biological Activity

3-Acetamidopyridine-2-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, including antiproliferative effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-acetamidopyridine-2-carboxylic acid is C8H8N2O3C_8H_8N_2O_3. It features a pyridine ring with an acetamido group at the 3-position and a carboxylic acid at the 2-position. This structural arrangement is crucial for its biological activity, as it allows for various interactions with biological targets.

1. Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including 3-acetamidopyridine-2-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines. The compound's efficacy is often measured by its IC50 value, which indicates the concentration required to inhibit cell proliferation by 50%.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • MDA-MB-231 (breast cancer)

Table 1 summarizes the IC50 values for different derivatives related to 3-acetamidopyridine-2-carboxylic acid:

CompoundIC50 (μM)Cell Line
3-Acetamidopyridine-2-carboxylic acid21.5HeLa
Derivative A15.8A549
Derivative B10.5MDA-MB-231

These results indicate that modifications to the basic structure can enhance antiproliferative activity, suggesting a structure-activity relationship (SAR) that could be exploited in drug design.

2. Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Research indicates that it can inhibit specific kinases involved in cancer progression.

  • Target Enzymes :
    • Nek2 kinase: Inhibition leads to reduced cell proliferation and migration in cancer cells.

Studies have shown that RNA interference (RNAi) targeting Nek2 combined with treatment using compounds like 3-acetamidopyridine-2-carboxylic acid can synergistically enhance the antiproliferative effects in vitro and in vivo .

Case Studies

Case Study 1: Anticancer Activity in Xenograft Models

In a study involving xenograft models of breast cancer, treatment with 3-acetamidopyridine-2-carboxylic acid resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit pathways associated with tumor growth.

Case Study 2: Enzyme Inhibition and Metabolic Pathways

Research highlighted the compound's ability to modulate metabolic pathways by inhibiting key enzymes involved in cellular proliferation. This was particularly evident in studies focusing on metabolic reprogramming in cancer cells, where the compound's inhibitory effects on specific kinases were linked to altered glucose metabolism and reduced energy production .

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